molecular formula C9H9FINO B8173147 2-Fluoro-4-iodo-N,N-dimethylbenzamide

2-Fluoro-4-iodo-N,N-dimethylbenzamide

Cat. No.: B8173147
M. Wt: 293.08 g/mol
InChI Key: XJKYBRISGNFVAN-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of both fluorine and iodine atoms attached to the benzene ring, along with a dimethylamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-N,N-dimethylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative, such as 2-fluorobenzoyl chloride.

    Amidation: The final step involves the formation of the amide group by reacting the iodinated intermediate with dimethylamine under suitable conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in a Suzuki coupling reaction.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

    Substitution: Products depend on the nucleophile used, such as biaryl compounds in Suzuki coupling.

    Oxidation: Oxidized derivatives, such as carboxylic acids.

    Reduction: Reduced derivatives, such as amines or alcohols.

Scientific Research Applications

2-Fluoro-4-iodo-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential biological activity, including as a ligand in receptor studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-N,N-dimethylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can significantly influence its binding affinity and selectivity. The compound may act by modulating the activity of specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-iodo-N,N-dimethylbenzamide
  • 4-Fluoro-2-iodo-N,N-dimethylbenzamide
  • 2-Fluoro-5-iodo-N,N-dimethylbenzamide

Uniqueness

2-Fluoro-4-iodo-N,N-dimethylbenzamide is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This positioning can influence its reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

2-fluoro-4-iodo-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-12(2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKYBRISGNFVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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